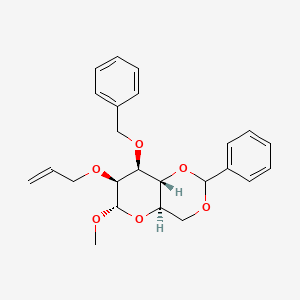

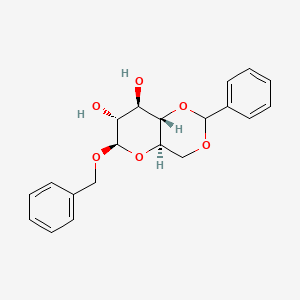

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine" is a chemically modified sphingosine, a naturally occurring sphingolipid bioactive lipid involved in various signaling pathways. This compound is of interest due to its role in the synthesis of sphingosine 1-phosphate-1 receptor agonists and its potential in pharmaceutical and natural product research.

Synthesis Analysis

The synthesis of related sphingosine compounds has been reported through various strategies, highlighting the versatility and complexity of sphingosine derivatives. Asano et al. (2013) described the asymmetric synthesis of a key intermediate for novel sphingosine 1-phosphate-1 receptor agonists using Lipshutz's asymmetric copper-catalyzed conjugate reduction, demonstrating a practical approach to sphingosine derivatives (Asano et al., 2013).

Applications De Recherche Scientifique

Sphingosine-1-Phosphate Lyase

Sphingosine, including its derivatives like 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine, plays a crucial role in the catabolism of sphingolipids. Sphingosine-1-phosphate lyase catalyzes the cleavage of phosphorylated sphingoid bases, a step critical in sphingolipid breakdown. This enzyme is also involved in cellular signaling processes (Veldhoven, 2000).

Synthesis of Sphingosine Derivatives

Research has been conducted on the synthesis of various sphingosine derivatives, including D-erythro-sphinganine. This includes studies on the stereoselective synthesis of these compounds from different starting materials, which is crucial for understanding their biological functions and potential therapeutic applications (Dong & Butcher, 1993).

Asymmetric Synthesis

The asymmetric synthesis of sphingosine derivatives, such as (3S)-(tert-butyldimethylsilyloxy)methylcyclopentan-1-one, is significant for pharmaceutical and natural product research. This synthesis method aids in developing sphingosine 1-phosphate-1 receptor agonists (Asano et al., 2013).

Enzymatic Studies

Studies on enzymes like protein kinase C and src kinase have utilized well-defined sphingosine and its derivatives to understand their effects on kinase activity. This research is crucial for understanding the cellular mechanisms influenced by sphingosine and its analogs (Igarashi et al., 1989).

Biosynthesis and Catabolism

Research has also focused on the biosynthesis and catabolism of sphingolipids, where sphingosine derivatives play a critical role. Understanding these processes is vital for deciphering the metabolic pathways of sphingolipids and their physiological implications (Rother et al., 1992).

Propriétés

IUPAC Name |

(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51NO2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(25)21-26)27-28(5,6)24(2,3)4/h19-20,22-23,26H,7-18,21,25H2,1-6H3/b20-19+/t22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFASSHVVQGEKIT-DWVLVAQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)

![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)